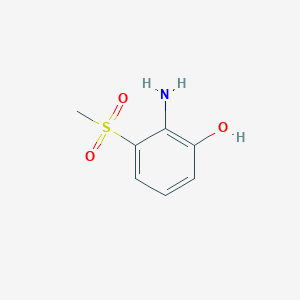
4-(Piperazin-1-yl)butan-1-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Piperazin-1-yl)butan-1-amine hydrochloride: is a chemical compound with the molecular formula C8H20ClN3. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is often used in the synthesis of pharmaceuticals and other organic compounds due to its versatile chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Piperazin-1-yl)butan-1-amine hydrochloride typically involves the reaction of piperazine with 4-chlorobutan-1-amine. The reaction is carried out in the presence of a suitable solvent such as ethanol or methanol, and the mixture is heated under reflux conditions. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions:
Oxidation: 4-(Piperazin-1-yl)butan-1-amine hydrochloride can undergo oxidation reactions to form corresponding N-oxides.
Reduction: The compound can be reduced to form secondary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the piperazine ring can be substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Secondary amines derived from the reduction of the piperazine ring.
Substitution: Various substituted piperazine derivatives depending on the substituent introduced.
科学研究应用
Chemistry: 4-(Piperazin-1-yl)butan-1-amine hydrochloride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for the development of new chemical entities with potential therapeutic applications.
Biology: In biological research, this compound is used to study the interactions of piperazine derivatives with biological targets
Medicine: this compound is used in the synthesis of pharmaceutical compounds that exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. It is also used in the development of drugs for the treatment of neurological disorders.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and reagents for chemical processes.
作用机制
The mechanism of action of 4-(Piperazin-1-yl)butan-1-amine hydrochloride involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound being synthesized.
相似化合物的比较
4-(Piperazin-1-yl)butan-1-ol hydrochloride: Similar in structure but contains a hydroxyl group instead of an amine group.
1-(3-Aminopropyl)-4-methylpiperazine: Contains a methyl group on the piperazine ring and an aminopropyl side chain.
4-(4-Phenylpiperazin-1-yl)butan-1-amine hydrochloride: Contains a phenyl group on the piperazine ring.
Uniqueness: 4-(Piperazin-1-yl)butan-1-amine hydrochloride is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its versatility makes it a valuable intermediate in the synthesis of various organic compounds, particularly in the pharmaceutical industry.
属性
分子式 |
C8H20ClN3 |
|---|---|
分子量 |
193.72 g/mol |
IUPAC 名称 |
4-piperazin-1-ylbutan-1-amine;hydrochloride |
InChI |
InChI=1S/C8H19N3.ClH/c9-3-1-2-6-11-7-4-10-5-8-11;/h10H,1-9H2;1H |
InChI 键 |
QKERALOPHJTNQK-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1)CCCCN.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


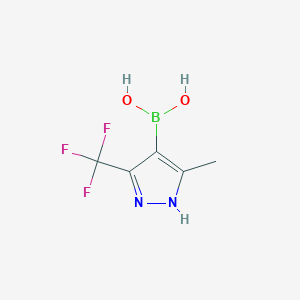



![5-(Trifluoromethyl)-1H-pyrazolo[4,3-B]pyridine](/img/structure/B11905907.png)

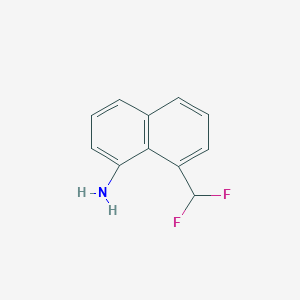



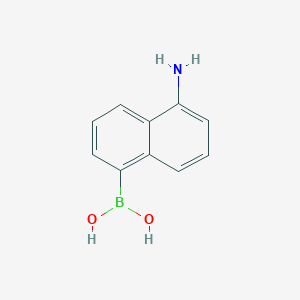
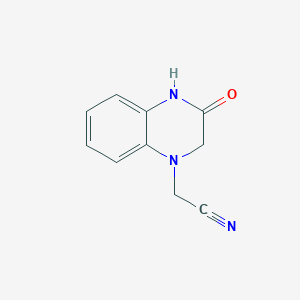
![6-Acetyl-7-methyl-1,5,6,7-tetrahydro-4h-pyrrolo[3,4-d]pyrimidin-4-one](/img/structure/B11905957.png)
